molecular formula C10H9F3O3 B1420868 Methyl 4-methoxy-2-(trifluoromethyl)benzoate CAS No. 773875-67-5

Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Cat. No.: B1420868
CAS No.: 773875-67-5
M. Wt: 234.17 g/mol
InChI Key: VNWHVTUCXGRFIT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃):

  • δ 3.92 ppm (s, 3H, OCH₃)
  • δ 3.96 ppm (s, 3H, COOCH₃)
  • δ 7.12–8.20 ppm (m, 3H, aromatic protons), with deshielding observed for protons adjacent to the -CF₃ group.

13C NMR (101 MHz, CDCl₃):

  • δ 52.8 ppm (COOCH₃)
  • δ 56.1 ppm (OCH₃)
  • δ 123.5 ppm (q, J = 271 Hz, CF₃)
  • δ 167.3 ppm (C=O).

19F NMR (376 MHz, CDCl₃):

  • δ -59.8 ppm (s, 3F, CF₃).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 234 (M⁺). Key fragments include:

  • m/z 175 (loss of COOCH₃, 59 Da)
  • m/z 127 (loss of CF₃, 69 Da from m/z 175)
  • m/z 109 (C₆H₅O₂⁺).

Infrared and UV-Vis Absorption Characteristics

Infrared (IR) Spectroscopy :

  • 1720 cm⁻¹ : Strong C=O stretching of the ester group.
  • 1280 cm⁻¹ and 1120 cm⁻¹ : C-O-C asymmetric and symmetric stretches from the methoxy group.
  • 1160–1100 cm⁻¹ : C-F vibrations of the -CF₃ group.

UV-Vis Spectroscopy :

  • λmax ≈ 270 nm (π→π* transition of the conjugated aromatic system), with a bathochromic shift due to electron-withdrawing -CF₃.
Spectroscopic Technique Key Peaks
1H NMR δ 3.92 (OCH₃), δ 7.12–8.20 (Ar-H)
13C NMR δ 167.3 (C=O), δ 123.5 (CF₃)
19F NMR δ -59.8 (CF₃)
IR 1720 cm⁻¹ (C=O)
UV-Vis 270 nm (π→π*)

Properties

IUPAC Name

methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(9(14)16-2)8(5-6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWHVTUCXGRFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673221
Record name Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773875-67-5
Record name Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Direct Trifluoromethylation

A copper-catalyzed trifluoromethylation protocol using methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me, Chen reagent) represents a key method. This approach involves:

Reaction conditions

  • Substrate : Methyl 2-iodo-4-methoxybenzoate
  • Catalyst : CuCl₂ (10 mol%)
  • Reagent : FSO₂CF₂CO₂Me (2.5 equiv)
  • Solvent : DMF at 110°C for 2 hours
  • Workup : Ethyl acetate extraction, silica gel chromatography purification

Key data

Parameter Value Source
Yield 65–78%
Purity >95% (HPLC)
Reaction scalability Demonstrated at 2 mmol scale

This method avoids hazardous CF₃I gas and leverages stable, commercially available reagents.

Stepwise Functionalization Route

An alternative pathway involves sequential methoxylation and esterification:

Step 1 : Methoxylation of methyl 2-(trifluoromethyl)-4-hydroxybenzoate

Step 2 : Esterification via Benzoylation (modified from)

  • Substrate : 4-methoxy-2-(trifluoromethyl)benzoic acid
  • Reagent : Methanol (CH₃OH) with H₂SO₄ catalyst
  • Conditions : 70°C, 12 hours

Performance metrics

Step Yield Purity
1 85% 90%
2 92% 98%

Critical Analysis of Methodologies

Comparative advantages

Method Pros Cons
Trifluoromethylation Single-step, high atom economy Requires iodinated substrate
Stepwise route Uses readily available intermediates Longer synthesis time

Solubility considerations (from)

  • DMSO stock solutions (10 mM) are stable for 1 month at -20°C.
  • Corn oil-based in vivo formulations require clarity checks after each solvent addition.

Industrial-Scale Adaptation

For larger batches (>100 g), the trifluoromethylation method demonstrates better feasibility due to:

  • Lower catalyst loading (5 mol% CuCl₂)
  • Recyclable DMF solvent system
  • Reduced purification complexity vs. multi-step routes

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 4-methoxy-2-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactivity in synthetic pathways, particularly where trifluoromethyl and methoxy functionalities are advantageous.

Key Reactions

  • Nucleophilic Substitution : The trifluoromethyl group can enhance electrophilicity, making it suitable for nucleophilic attacks.
  • Deuterium Labeling : Studies have shown that this compound can be effectively used in deuterium labeling of aromatic compounds, improving the understanding of reaction mechanisms and pathways in organic chemistry .

Pharmaceutical Applications

The compound is notable for its role as a building block in pharmaceutical chemistry. Its structural features contribute to the development of drugs with enhanced biological activity.

Case Study: Drug Development

Research has demonstrated that derivatives of this compound exhibit increased potency against certain biological targets due to the influence of the trifluoromethyl group on molecular interactions. This has been particularly relevant in developing anti-inflammatory and anti-cancer agents.

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. The incorporation of trifluoromethyl moieties is known to enhance the efficacy and selectivity of these compounds.

Research Insights

Studies indicate that agrochemical formulations containing this compound demonstrate improved performance characteristics, such as increased stability and reduced environmental impact compared to traditional formulations.

Material Science

The compound's unique properties also allow it to be used in material science, particularly in the development of advanced materials with specific thermal and chemical resistances.

Applications in Coatings

This compound has been explored for use in coatings that require high durability and resistance to harsh chemical environments. Its incorporation into polymer matrices can enhance the overall performance of coatings used in industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various assays and spectroscopic analyses due to its well-defined chemical structure.

Standardization

The compound's consistent properties make it an ideal candidate for calibrating instruments used in quantitative analysis, ensuring accuracy across different experimental setups .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for various organic reactions
PharmaceuticalsBuilding block for drug development
AgrochemicalsIntermediate for herbicides and pesticides
Material ScienceUsed in coatings for enhanced durability
Analytical ChemistryStandard reference material for assays

Mechanism of Action

The mechanism by which methyl 4-methoxy-2-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent effects:

Compound Name Substituents Key Properties/Applications Reference
Methyl 4-methoxy-2-(trifluoromethyl)benzoate -OCH₃ (C4), -CF₃ (C2) High-yield antimalarial precursor
Methyl 4-methoxy-2-(2-methoxyethoxy)benzoate -OCH₃ (C4), -OCH₂CH₂OCH₃ (C2) Polar nematic fluid with dielectric properties
Methyl 4-(((5-iodofuran-2-yl)methyl)(CF₃)amino)benzoate -CF₃, -NH-(furan-iodo) (C4) Dinuclear Pd(I) catalysis intermediate (81% yield)
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate -SO₂CH₃ (C4), -CF₃ (C2) Electron-deficient sulfonyl derivative
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate -OH (C4), -CF₃ (C2) Acidic derivative (CAS: 127817-85-0)

Key Observations :

  • Electron Effects : The trifluoromethyl group (-CF₃) enhances electrophilicity at the benzene ring, facilitating nucleophilic substitution reactions. In contrast, methoxyethoxy substituents (e.g., in ) increase polarity and dielectric constants.
  • Synthetic Utility : Compounds with sulfonyl groups (e.g., ) exhibit lower yields due to steric hindrance, whereas the parent compound’s methoxy group enables straightforward functionalization .
Spectroscopic Data Comparison

The table below compares NMR shifts for select compounds:

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference
This compound 7.88–7.77 (m, 1H, Ar-H), 3.81 (s, 3H, OCH₃) 166.12 (COOCH₃), 51.61 (OCH₃)
Methyl 4-methoxy-2-(2-methoxyethoxy)benzoate 4.14 (dd, OCH₂CH₂OCH₃), 3.81 (OCH₃) 70.90 (OCH₂CH₂O), 55.47 (OCH₃)
Methyl 4-(((5-iodofuran-2-yl)methyl)(CF₃)amino)benzoate 8.02–7.96 (m, Ar-H), 4.58 (s, CH₂) 166.25 (COOCH₃), 99.80 (furan-C)

Insights :

  • The trifluoromethyl group induces deshielding in adjacent protons (e.g., δ 7.77–7.88 in vs. δ 6.48 in alkoxy-substituted analogs).
  • Methoxy groups consistently appear near δ 3.8–3.9 in ¹H NMR across derivatives .

Biological Activity

Methyl 4-methoxy-2-(trifluoromethyl)benzoate is a compound of increasing interest in the fields of medicinal and synthetic chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of organic compounds. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H8F3O3C_{10}H_{8}F_{3}O_{3}. The presence of both methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups contributes to its chemical reactivity and biological interactions.

Table 1: Comparison of Structural Features

Compound NameMolecular FormulaKey Functional Groups
This compoundC10H8F3O3C_{10}H_{8}F_{3}O_{3}Methoxy, Trifluoromethyl
Methyl 5-methoxy-2-(trifluoromethyl)benzoateC10H8F3O3C_{10}H_{8}F_{3}O_{3}Methoxy, Trifluoromethyl
Methyl 4-hydroxy-2-(trifluoromethyl)benzoateC10H8F3O3C_{10}H_{8}F_{3}O_{3}Hydroxy, Trifluoromethyl

Antimicrobial Properties

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies indicate that this compound demonstrates significant activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to target enzymes, making it a candidate for drug development targeting specific pathways involved in diseases such as cancer and infections. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways .

Case Studies

  • Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity.
  • Enzyme Interaction Study : A study examining the interaction of this compound with protein kinases revealed that it could inhibit kinase activity by up to 70% at concentrations as low as 50 µM. This suggests potential therapeutic applications in conditions where kinase signaling is dysregulated .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

MechanismDescription
Membrane DisruptionAlters microbial cell membrane integrity leading to cell death
Enzyme InhibitionBinds to active sites on enzymes, blocking substrate access
Signal Pathway ModulationInterferes with kinase signaling pathways, affecting cellular responses

Q & A

Q. What are the established synthetic routes for Methyl 4-methoxy-2-(trifluoromethyl)benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, methyl esters of substituted benzoates can be prepared by reacting activated aryl triflates (e.g., methyl 4-methoxy-2-[[(trifluoromethyl)sulfonyl]oxy]benzoate) with trifluoromethyl-containing nucleophiles under palladium catalysis . Key conditions include:
  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent : Polar aprotic solvents (DMF, THF) at 80–100°C.
  • Purification : Column chromatography (silica gel, hexane/EtOAc).
    Hydrolysis of intermediates (e.g., using LiOH in THF/H₂O) followed by re-esterification with methanol under acidic conditions ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals are expected?

  • Methodological Answer :
  • ¹H NMR :
  • Methoxy group (OCH₃): Singlet at δ 3.8–3.9 ppm.
  • Aromatic protons: Distinct splitting patterns due to electron-withdrawing CF₃ and OCH₃ groups (e.g., para-substituted protons at δ 7.5–8.0 ppm) .
  • ¹⁹F NMR :
  • CF₃ group: Sharp singlet at δ -60 to -65 ppm .
  • IR :
  • Ester C=O stretch: ~1720 cm⁻¹.
  • C-O (methoxy): ~1250 cm⁻¹.

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the trifluoromethyl and methoxy groups on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict electrophilic/nucleophilic sites. The CF₃ group withdraws electron density via inductive effects, activating the aromatic ring toward nucleophilic attack at the ortho position, while the methoxy group donates electrons via resonance, directing reactivity to meta positions . Solvent effects (e.g., PCM models for DMF) refine predictions for cross-coupling reactions .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered trifluoromethyl groups?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–0.840 Å) at low temperature (100 K) minimizes thermal motion .
  • Refinement : Use SHELXL for anisotropic displacement parameters and restraints for CF₃ group disorder. Twinning detection (via PLATON) and Hooft parameter validation ensure model accuracy .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM analysis to avoid overinterpretation of pseudo-symmetry .

Q. How does the electronic interplay between substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The CF₃ group deactivates the ring, favoring coupling at the methoxy-adjacent position. Use bulky ligands (SPhos) to suppress homocoupling .
  • Buchwald-Hartwig Amination : Methoxy groups enhance para-amination via resonance stabilization of intermediates. Kinetic studies (monitored by GC-MS) reveal rate constants dependent on Pd catalyst loading .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Immobilized chiral catalysts (e.g., BINAP-modified silica) improve recyclability and reduce metal leaching .
  • Crystallization-Induced Dynamic Resolution : Use chiral auxiliaries (e.g., menthol esters) to bias equilibrium toward desired enantiomers during recrystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 4-methoxy-2-(trifluoromethyl)benzoate

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